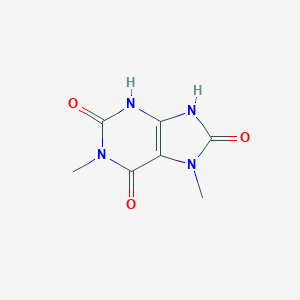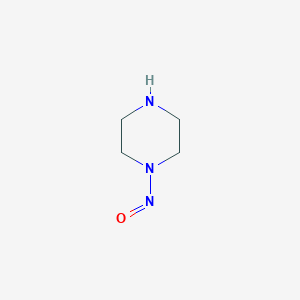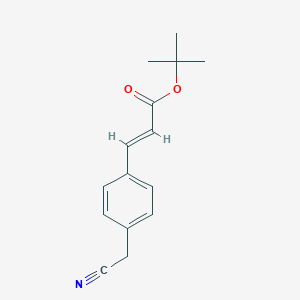![molecular formula C10H7N3 B026273 7H-pyrrolo[3,2-f]quinoxaline CAS No. 109434-41-5](/img/structure/B26273.png)
7H-pyrrolo[3,2-f]quinoxaline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7H-pyrrolo[3,2-f]quinoxaline (PQ) is a heterocyclic compound that has gained significant attention in scientific research due to its unique properties. PQ is a bicyclic aromatic compound that contains a pyrrole and a quinoxaline ring in its structure. PQ has been synthesized using various methods, and its mechanism of action has been studied in detail. In
Mecanismo De Acción
The mechanism of action of 7H-pyrrolo[3,2-f]quinoxaline is not fully understood, but it is believed to involve the inhibition of protein kinases and DNA topoisomerases. Protein kinases are enzymes that regulate various cellular processes, including cell growth and division. DNA topoisomerases are enzymes that regulate the supercoiling of DNA during replication and transcription. 7H-pyrrolo[3,2-f]quinoxaline has been shown to inhibit both protein kinases and DNA topoisomerases, leading to the inhibition of cancer cell growth and viral replication.
Efectos Bioquímicos Y Fisiológicos
7H-pyrrolo[3,2-f]quinoxaline has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells by activating caspase enzymes. 7H-pyrrolo[3,2-f]quinoxaline has also been shown to inhibit the phosphorylation of various proteins involved in cell growth and division. Additionally, 7H-pyrrolo[3,2-f]quinoxaline has been found to inhibit the activity of DNA topoisomerases, leading to the inhibition of DNA replication and transcription.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
7H-pyrrolo[3,2-f]quinoxaline has several advantages for lab experiments. It is a small molecule that can be easily synthesized using various methods. 7H-pyrrolo[3,2-f]quinoxaline has been shown to have potent anticancer, antiviral, and antibacterial properties, making it a promising candidate for drug development. However, 7H-pyrrolo[3,2-f]quinoxaline also has some limitations for lab experiments. It is a highly reactive compound that can undergo oxidation and degradation, leading to the formation of impurities. Additionally, 7H-pyrrolo[3,2-f]quinoxaline has poor solubility in water, which can limit its use in biological assays.
Direcciones Futuras
There are several future directions for the study of 7H-pyrrolo[3,2-f]quinoxaline. One direction is the development of 7H-pyrrolo[3,2-f]quinoxaline derivatives with improved solubility and stability. Another direction is the investigation of 7H-pyrrolo[3,2-f]quinoxaline's potential as a therapeutic agent for various diseases, including cancer, viral infections, and bacterial infections. Additionally, the mechanism of action of 7H-pyrrolo[3,2-f]quinoxaline needs to be further elucidated to fully understand its biological effects. Finally, the development of new synthesis methods for 7H-pyrrolo[3,2-f]quinoxaline and its derivatives can lead to the discovery of new compounds with improved properties.
Conclusion:
In conclusion, 7H-pyrrolo[3,2-f]quinoxaline is a heterocyclic compound that has gained significant attention in scientific research due to its unique properties. 7H-pyrrolo[3,2-f]quinoxaline has been synthesized using various methods, and its mechanism of action has been studied in detail. 7H-pyrrolo[3,2-f]quinoxaline has been shown to have potent anticancer, antiviral, and antibacterial properties, making it a promising candidate for drug development. However, 7H-pyrrolo[3,2-f]quinoxaline also has some limitations for lab experiments, including poor solubility and stability. There are several future directions for the study of 7H-pyrrolo[3,2-f]quinoxaline, including the development of 7H-pyrrolo[3,2-f]quinoxaline derivatives, investigation of its potential as a therapeutic agent, and the development of new synthesis methods.
Métodos De Síntesis
7H-pyrrolo[3,2-f]quinoxaline can be synthesized using different methods, including the Pictet-Spengler reaction, Sonogashira coupling, and Suzuki coupling. The Pictet-Spengler reaction involves the condensation of an aldehyde and an amine in the presence of an acid catalyst. The Sonogashira coupling and Suzuki coupling methods involve the coupling of an aryl halide and an alkyne or boronic acid, respectively, in the presence of a palladium catalyst.
Aplicaciones Científicas De Investigación
7H-pyrrolo[3,2-f]quinoxaline has been studied extensively for its potential therapeutic applications. It has been shown to have anticancer, antiviral, and antibacterial properties. 7H-pyrrolo[3,2-f]quinoxaline has been found to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells, by inducing apoptosis. 7H-pyrrolo[3,2-f]quinoxaline has also been shown to inhibit the replication of the hepatitis C virus and the human immunodeficiency virus. Additionally, 7H-pyrrolo[3,2-f]quinoxaline has antibacterial activity against various bacteria, including Staphylococcus aureus and Escherichia coli.
Propiedades
Número CAS |
109434-41-5 |
|---|---|
Nombre del producto |
7H-pyrrolo[3,2-f]quinoxaline |
Fórmula molecular |
C10H7N3 |
Peso molecular |
169.18 g/mol |
Nombre IUPAC |
4H-pyrrolo[3,2-f]quinoxaline |
InChI |
InChI=1S/C10H7N3/c1-2-9-10(13-6-5-12-9)7-3-4-11-8(1)7/h1-6,12H |
Clave InChI |
JOUGPRUYMOPGKX-UHFFFAOYSA-N |
SMILES isomérico |
C1=CC2=NC=CN=C2C3=C1NC=C3 |
SMILES |
C1=CN=C2C3=CC=NC3=CC=C2N1 |
SMILES canónico |
C1=CC2=NC=CN=C2C3=C1NC=C3 |
Sinónimos |
1H-Pyrrolo[3,2-f]quinoxaline (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[(2R,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-(4-nitrophenoxy)oxan-2-yl]methyl acetate](/img/structure/B26198.png)


![N-[(4aR,6S,7R,8R,8aS)-8-hydroxy-2-phenyl-6-prop-2-enoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide](/img/structure/B26206.png)


![1H-Pyrazolo[3,4-b]pyridine-3-diazonium tetrafluoroborate](/img/structure/B26216.png)
![6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-acetamide](/img/structure/B26219.png)
![6-Chloro-2-(4-chlorophenyl)-N,N-dimethylimidazo[1,2-a]pyridine-3-methanamine](/img/structure/B26221.png)
![6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine](/img/structure/B26222.png)

